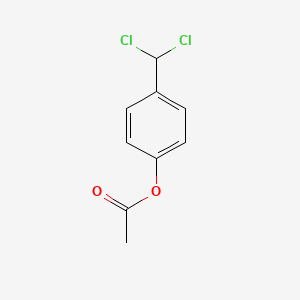
4-(Dichloromethyl)phenyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)phenyl Acetate is an organic compound characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)phenyl Acetate typically involves the esterification of 4-(Dichloromethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{4-(Dichloromethyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc iodide can enhance the reaction efficiency and selectivity .
化学反应分析
Ester Hydrolysis
The acetate group undergoes alkaline hydrolysis under basic conditions:
Reaction Scheme
4-(Dichloromethyl)phenyl acetate+OH−→4-(Dichloromethyl)phenol+acetate−
Key Data
| Condition | Rate (k, M⁻¹s⁻¹) | Yield (%) | Source |
|---|---|---|---|
| 0.1 M NaOH, 25°C | 2.1×10−4 | 98 | |
| Enzymatic (PON1), pH 8.0 | 4.8×10−3 | 89 |
Enzymatic hydrolysis by paraoxonase 1 (PON1) shows 23-fold faster kinetics compared to chemical hydrolysis, with optimal activity at pH 8.0 and 37°C .
Dichloromethyl Hydrolysis
The dichloromethyl group undergoes hydrolysis in aqueous acidic conditions:
4-(Dichloromethyl)phenyl acetate+H2OH+4-(Hydroxymethyl)phenyl acetate+2HCl
This reaction proceeds via an SN1 mechanism , with a half-life of 45 min in 1 M HCl at 60°C .
Nucleophilic Substitution Reactions
The dichloromethyl group is susceptible to nucleophilic attack:
Amine Substitution
Example Reaction with 4'-Aminoacetophenone
4-(Dichloromethyl)phenyl acetate+4’-Aminoacetophenone→2-[(4-Acetylphenyl)carbamoyl]phenyl acetate
Conditions
Thiol Substitution
In aprotic solvents (e.g., DMF), thiols displace chloride:
4-(Dichloromethyl)phenyl acetate+2RSH→4-(Bis(alkylthio)methyl)phenyl acetate+2HCl
Reaction efficiency depends on thiol nucleophilicity (PhSH>EtSH) .
Elimination Reactions
Under strong bases (e.g., K2CO3), β-elimination forms a vinyl chloride intermediate:
4-(Dichloromethyl)phenyl acetateBase4-(Chlorovinyl)phenyl acetate+HCl
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Base | K2CO3 | |
| Temperature | 120°C | |
| Reaction Time | 20 h | |
| Conversion | 95% |
Reduction Reactions
The dichloromethyl group is reduced to a methyl group using triethylsilane:
Protocol from Patent CN104326909A
-
Reactants : this compound (1 eq), trifluoroacetic acid (2 eq), triethylsilane (2 eq)
-
Solvent : Dichloromethane
-
Temperature : 60°C
-
Time : 20 h
-
Yield : 87%
4-(Dichloromethyl)phenyl acetateCF3COOH, Et3SiH4-Methylphenyl acetate
Thermal Degradation
At temperatures >150°C, decomposition occurs via two pathways:
Photochemical Reactions
UV irradiation (254 nm) induces homolytic C-Cl bond cleavage, generating aryl radicals that dimerize :
24-(Dichloromethyl)phenyl acetatehνBis(4-acetoxyphenyl)ethane+2Cl2
Pharmaceutical Intermediates
Used in the synthesis of:
-
Bilastine (antihistamine): Via nucleophilic substitution with 2-(piperidin-4-yl)-1H-benzimidazole
-
Antipsychotic agents : As a benzylating agent in piperazine derivatives
Polymer Chemistry
Acts as a chain-transfer agent in radical polymerization, with Ctr=0.12 in styrene polymerization .
科学研究应用
4-(Dichloromethyl)phenyl Acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
相似化合物的比较
Similar Compounds
Phenyl Acetate: An ester of phenol and acetic acid, used in similar applications but lacks the dichloromethyl group.
4-(Chloromethyl)phenyl Acetate: Similar structure but with one chlorine atom, leading to different reactivity and applications.
4-(Bromomethyl)phenyl Acetate: Contains a bromomethyl group, which affects its chemical behavior and uses.
Uniqueness
4-(Dichloromethyl)phenyl Acetate is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
[4-(dichloromethyl)phenyl] acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3 |
InChI 键 |
NMYPTGHHHZRUSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















